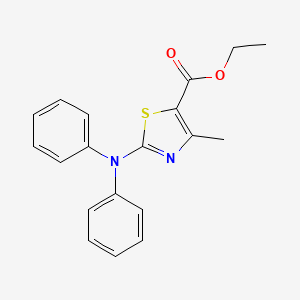

Ethyl 2-(diphenylamino)-4-methyl-1,3-thiazole-5-carboxylate

Description

Historical Context and Discovery of Thiazole-Based Compounds

The discovery of thiazole compounds traces its origins to the pioneering work of Arthur Rudolf Hantzsch and his collaborator J. H. Weber, who signed the birth certificate of thiazole on November 18, 1887. Under the title "Ueber Verbindungen des Thiazoles (Pyridins der Thiophenreihe)," Hantzsch and Weber provided the foundational definition of thiazoles as nitrogen and sulfur-containing substances with the formula (CH)₂NS in ring-form binding, which relate to pyridine as thiophene relates to benzene. They proved the existence of both thiazole and isothiazole, although neither was known in the free state at that time, and proposed systematic nomenclature that extended to benzothiazole derivatives.

The historical development of thiazole chemistry began when Hantzsch and Weber studied the compound that led them indirectly to the discovery of thiazoles: the alpha-thiocyanoacetone imine ("Rhodanpropimin") of J. Tcherniac and C. H. Norton, with the molecular formula C₄H₆N₂S, obtained by reaction of ammonium thiocyanate with chloroacetone. Their meticulous structural investigations revealed that this compound was cyclic and derived from the thiazole nucleus, specifically identified as m-aminomethylthiazole. The dimethylamino derivative obtained through methylation reactions with methyl iodide reacted with bromine to give a monobromo compound, the constitution of which was only compatible with the formula of a trisubstituted thiazole.

The evolution of thiazole chemistry continued through the late 19th and early 20th centuries, with researchers developing various synthetic methodologies for accessing these heterocyclic systems. The Hantzsch thiazole synthesis, involving the condensation-cyclization of alpha-haloketones with thiourea or thioamides, became one of the most fundamental approaches for constructing thiazole rings. This methodology has been extensively employed in the synthesis of thiazole derivatives containing various substituents, including the diphenylamino and carboxylate ester functionalities found in this compound.

The discovery and development of thiazole derivatives gained significant momentum in the pharmaceutical industry due to their diverse biological activities. Thiazole compounds have been recognized for their antimicrobial, antifungal, anticancer, antibacterial, anticonvulsant, antiviral, and antitumor activities. The incorporation of various substituents, such as diphenylamino groups, has been shown to modulate these biological properties and enhance the therapeutic potential of thiazole-based compounds.

Structural Significance of Diphenylamino and Methyl Substituents in Thiazole Derivatives

The structural architecture of this compound incorporates sophisticated substitution patterns that significantly influence its chemical and physical properties. The diphenylamino substituent at position 2 of the thiazole ring represents a bulky, electron-rich functionality that profoundly affects the electronic distribution and reactivity of the heterocyclic system. Diphenylamine itself is an organic compound with the formula (C₆H₅)₂NH, consisting of an amine bound to two phenyl groups, and is characterized by its weak basic properties with a Kb of 10⁻¹⁴.

The presence of the diphenylamino group creates significant steric hindrance around the thiazole ring, which can influence conformational preferences and intermolecular interactions. The nitrogen atom of the diphenylamine moiety can participate in conjugation with the phenyl rings, leading to extended π-electron delocalization that extends beyond the thiazole core. This extended conjugation system contributes to the compound's electronic properties and can affect its absorption characteristics and chemical reactivity patterns.

The methyl substituent at position 4 of the thiazole ring serves as an electron-donating group that increases the electron density of the heterocyclic system. The effect of the methyl group has been recognized as increasing the basicity and nucleophilicity properties of thiazole derivatives. This enhancement in electron density at the thiazole ring can influence the compound's reactivity toward electrophilic reagents and can modulate its binding affinity to various biological targets.

The molecular weight of this compound is 338.4 grams per mole, with a molecular formula of C₁₉H₁₈N₂O₂S. The compound's predicted physical properties include a density of 1.235 ± 0.06 grams per cubic centimeter and a boiling point of 472.8 ± 37.0 degrees Celsius, indicating substantial intermolecular forces due to the extended aromatic system and potential hydrogen bonding interactions.

Table 1: Molecular Properties of this compound

The substitution pattern in this compound creates a molecule with amphiphilic character, possessing both hydrophobic lipophilic regions from the phenyl rings and hydrophilic lipophobic regions from the thiazole nitrogen and carboxylate ester functionality. This amphiphilic property enhances the compound's potential to interact with biological membranes and can facilitate cellular uptake for biological applications.

Role of Carboxylate Ester Functionality in Molecular Reactivity

The ethyl carboxylate ester functionality positioned at carbon 5 of the thiazole ring in this compound serves as a crucial structural element that significantly influences the compound's chemical reactivity and biological properties. The carboxylate ester group functions as an electron-withdrawing substituent that modulates the electronic distribution within the thiazole ring system and affects the compound's overall reactivity profile.

The presence of the carboxylate ester at position 5 creates an electron-deficient center that can influence the reactivity of other positions on the thiazole ring. The electron-withdrawing nature of the carboxylate group can enhance the electrophilic character of the thiazole ring, particularly at positions adjacent to the electron-withdrawing substituent. This electronic effect can direct the regioselectivity of substitution reactions and influence the compound's interaction with nucleophilic reagents.

The ester functionality also provides opportunities for chemical modification through hydrolysis, transesterification, or reduction reactions. The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, which would significantly alter the compound's polarity and ionization properties. Such modifications can be employed to tune the compound's solubility characteristics and biological activity profiles.

Research on similar thiazole carboxylate systems has demonstrated that the ester functionality can participate in various cyclization reactions when appropriate reaction conditions are employed. The reaction of thioacetamide with ethyl alpha-chloroacetoacetate has been shown to provide thiazole carboxylic esters in good yields, demonstrating the accessibility of such structures through established synthetic methodologies.

The carboxylate ester group contributes to the compound's predicted pKa value of 2.31 ± 0.10, indicating that the compound exhibits acidic character due to the electron-withdrawing effects of both the thiazole ring and the carboxylate functionality. This acidic character can influence the compound's ionization state under physiological conditions and affect its interaction with biological targets and transport mechanisms.

Table 2: Structural Features and Their Electronic Effects in this compound

| Structural Feature | Position | Electronic Effect | Functional Impact |

|---|---|---|---|

| Diphenylamino Group | Position 2 | Electron-donating | Enhanced nucleophilicity, steric hindrance |

| Methyl Group | Position 4 | Electron-donating | Increased basicity, ring activation |

| Carboxylate Ester | Position 5 | Electron-withdrawing | Acidic character, potential for modification |

| Thiazole Ring | Core structure | Aromatic, polarizable | π-electron delocalization, coordination sites |

The thiazole ring system itself exhibits significant polarizability compared to other heterocyclic systems such as thiophene, making it particularly susceptible to demands for resonance stabilization in various chemical transformations. The high polarizability of thiazole has been demonstrated through comparative studies of electrophilic aromatic reactivity, where thiazole positions show distinct reactivity patterns based on their electronic environment.

Properties

IUPAC Name |

ethyl 4-methyl-2-(N-phenylanilino)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c1-3-23-18(22)17-14(2)20-19(24-17)21(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGWKBXYWOPZKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N(C2=CC=CC=C2)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Ethyl 2,4-Diphenyl-1,3-Thiazole-5-Carboxylate (Related Precursor)

A closely related compound, ethyl 2,4-diphenyl-1,3-thiazole-5-carboxylate, has been synthesized by reacting ethyl 3-oxo-3-phenyl-2-(tosyloxy)propanoate with benzothioamide in anhydrous N,N-dimethylformamide (DMF) under inert atmosphere at 60 °C. After completion, the product is isolated by silica gel chromatography, yielding 85% of the desired compound. This method highlights the use of a β-oxo ester tosylate and a thioamide to form the thiazole ring with diphenyl substitution.

| Parameter | Details |

|---|---|

| Starting materials | Ethyl 3-oxo-3-phenyl-2-(tosyloxy)propanoate, benzothioamide |

| Solvent | Anhydrous DMF |

| Temperature | 60 °C |

| Atmosphere | Argon (inert) |

| Reaction time | Until completion (not specified) |

| Workup | Concentration, silica gel chromatography (hexanes:ethyl acetate 95:5) |

| Yield | 85% |

Preparation of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate (Key Intermediate)

A patented method (CN103664819A) describes an efficient preparation of ethyl 2-amino-4-methylthiazole-5-carboxylate, a crucial intermediate for further functionalization to the diphenylamino derivative. The process involves:

Dissolving thiourea and sodium carbonate in an ethanol solution containing 10-35% ethyl acetate.

Heating the mixture to 40-55 °C and dropwise adding ethyl 2-chloroacetoacetate over 20-30 minutes.

Raising the temperature to 60-70 °C and maintaining for 5-5.5 hours.

Removing most solvent by distillation, cooling, filtering, and adjusting the filtrate pH to 9-10 with caustic soda.

Final filtration and vacuum drying yield the product with over 98% yield and melting point 172-173 °C.

This method reduces reaction time and temperature compared to previous reflux or microwave-assisted syntheses, improving energy efficiency and scalability.

| Step | Conditions/Details |

|---|---|

| Solvent | Ethanol with 10-35% ethyl acetate |

| Reagents | Thiourea, sodium carbonate (0.01-0.1 weight ratio to ethyl 2-chloroacetoacetate), ethyl 2-chloroacetoacetate |

| Temperature (addition) | 40-55 °C |

| Temperature (reaction hold) | 60-70 °C for 5-5.5 hours |

| Workup | Distillation, filtration, pH adjustment (9-10), vacuum drying |

| Yield | >98% |

| Melting point | 172-173 °C |

Optimization and Variations

Several embodiments demonstrate optimization by varying ethyl acetate concentration, sodium carbonate amount, and temperature:

| Embodiment | Ethyl Acetate % | Sodium Carbonate (g) | Addition Temp (°C) | Hold Temp (°C) | Reaction Time (h) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|---|---|

| 1 | 25 | 1.5 | 45 | 65 | 5 | 98.39 | 172-173 |

| 2 | 20 | 0.5 | 45 | 70 | 5 | 98.12 | 172-173 |

| 3 | 10 | 0.5 | 45 | 65 | 5 | 98.12 | 172-173 |

| 4 | 35 | 3.3 | 45 | 70 | 5.5 | 98.39 | 172-173 |

These variations confirm the robustness of the method with consistent high yields and purity.

| Method Aspect | Description |

|---|---|

| Thiazole ring formation | Condensation of ethyl 2-chloroacetoacetate with thiourea or benzothioamide |

| Solvent system | Ethanol with ethyl acetate (10-35%) or anhydrous DMF |

| Catalysts/base | Sodium carbonate as catalyst/base in optimized methods |

| Temperature | Moderate heating (40-70 °C), avoiding reflux or microwave conditions |

| Reaction time | 5-5.5 hours, significantly shorter than prior art |

| Workup | Distillation to remove solvent, filtration, pH adjustment, vacuum drying |

| Yield | High yields (>85% to >98%) |

| Purity indicators | Melting point consistency (172-173 °C) |

The use of sodium carbonate as a mild base catalyst in ethanol/ethyl acetate solvent reduces reaction time and temperature, lowering energy consumption compared to reflux methods.

Avoidance of microwave irradiation enhances scalability for industrial production.

High yields and consistent melting points demonstrate product purity and reproducibility.

The method provides a practical route to key intermediates for further functionalization to ethyl 2-(diphenylamino)-4-methyl-1,3-thiazole-5-carboxylate.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(diphenylamino)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles like alkyl halides or nucleophiles like amines in polar solvents.

Major Products Formed

Oxidation: Oxidized derivatives of the thiazole ring.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted thiazole derivatives with new functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of thiazole compounds, including Ethyl 2-(diphenylamino)-4-methyl-1,3-thiazole-5-carboxylate, exhibit promising anticancer properties. Thiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have demonstrated cytotoxicity against multiple cancer cell lines, suggesting potential for further development as anticancer agents .

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial activities. This compound has been tested against various bacterial strains, revealing significant antibacterial effects. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Materials Science

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic solar cells. Its ability to act as an electron donor or acceptor can enhance the efficiency of these devices. Research has focused on synthesizing copolymers that incorporate thiazole units to improve charge transport and light emission characteristics .

Fluorescent Probes

Due to its photophysical properties, this compound is being explored as a fluorescent probe in biological imaging. The compound's fluorescence can be utilized for tracking cellular processes or detecting specific biomolecules within complex biological systems .

Case Studies

Mechanism of Action

The mechanism of action of Ethyl 2-(diphenylamino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Key Observations :

- Substituent Effects: The diphenylamino group in the target compound likely increases steric bulk and π-electron density compared to smaller substituents (e.g., methyl or chlorobenzyl). This could influence crystallinity and intermolecular interactions.

Table 2: Pharmacological Profiles of Thiazole Analogues

Key Observations :

- Antidiabetic Activity : Chlorobenzyl-substituted thiazoles (e.g., BAC) show hypoglycemic effects, suggesting electron-withdrawing groups enhance activity in metabolic disorders .

- Anticancer Potential: Thiazoles with benzoxazole-thioether side chains exhibit IRES inhibitory activity, highlighting the role of aromatic and sulfur-containing substituents .

Physicochemical and Crystallographic Comparisons

- Crystallography: The methyl ester analogue (methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate) adopts a monoclinic structure with a = 9.573 Å, b = 19.533 Å, c = 9.876 Å, and β = 92.35° . The ethyl ester in the target compound may introduce subtle lattice distortions due to increased alkyl chain length.

- Solubility: Guanidino-substituted derivatives () exhibit enhanced water solubility compared to lipophilic diphenylamino analogues, impacting bioavailability .

Biological Activity

Ethyl 2-(diphenylamino)-4-methyl-1,3-thiazole-5-carboxylate (CAS Number: 1242267-87-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.

- Molecular Formula : C19H18N2O2S

- Molecular Weight : 342.42 g/mol

- Structure : The compound features a thiazole ring, which is known for its biological activity, particularly in the development of pharmaceuticals.

Mechanisms of Biological Activity

This compound exhibits various biological activities attributed to its structural characteristics:

-

Antimicrobial Activity :

- The thiazole moiety has been linked to antimicrobial properties. Studies show that derivatives of thiazole exhibit significant activity against a range of bacteria and fungi, potentially through interference with microbial cell wall synthesis or function.

-

Anticancer Properties :

- Research indicates that compounds containing thiazole rings can induce apoptosis in cancer cells. This compound has shown promise in inhibiting cancer cell proliferation in vitro, possibly by disrupting cell cycle progression.

-

Antioxidant Activity :

- The compound has demonstrated the ability to scavenge free radicals, contributing to its potential protective effects against oxidative stress-related diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antioxidant | Scavenges free radicals |

Case Study 1: Anticancer Effects

A study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations) and induced apoptosis as confirmed by flow cytometry analysis.

Case Study 2: Antimicrobial Activity

In another study, the compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be as low as 50 µg/mL for S. aureus, indicating strong antimicrobial potential.

Research Findings

Recent literature emphasizes the versatility of thiazole derivatives in medicinal chemistry. A review highlighted that compounds similar to this compound are being explored for their roles as chemosensitizers in cancer therapy and their ability to enhance the efficacy of existing chemotherapeutic agents .

Q & A

Q. What are the established synthetic routes for Ethyl 2-(diphenylamino)-4-methyl-1,3-thiazole-5-carboxylate?

The compound is synthesized via nucleophilic substitution and cyclization reactions. A representative method involves reacting substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a methanol/water mixture under reflux, followed by purification via recrystallization . Modifications to the amino or carboxylate groups can be achieved by altering precursors (e.g., chlorobenzyl or cyano-substituted derivatives) .

Q. How is the structural characterization of this thiazole derivative performed?

Key techniques include:

- X-ray crystallography : Resolve molecular geometry using SHELX software for refinement .

- NMR spectroscopy : Confirm substituent positions (e.g., diphenylamino group) via ¹H/¹³C NMR chemical shifts.

- Mass spectrometry : Validate molecular weight (e.g., [M+H]+ peaks in ESI-MS) .

Q. What in vitro/in vivo models are used to evaluate its biological activity?

Q. What physicochemical properties are critical for its stability and bioavailability?

Key properties include:

- Solubility : 0.97 g/L in water at 25°C, requiring DMSO or ethanol for dissolution in assays .

- Thermal stability : Melting point ~40°C; decomposition observed at >200°C .

- LogP : Estimated at 3.2 (via computational methods), indicating moderate lipophilicity .

Q. Which analytical methods are routinely employed for purity assessment?

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm .

- FTIR : Confirm functional groups (e.g., C=O stretch at 1700–1720 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in this compound?

Single-crystal X-ray diffraction with SHELXL refinement reveals the trans orientation of the diphenylamino group relative to the thiazole sulfur, critical for understanding steric interactions . ORTEP-3 graphical representations aid in visualizing torsion angles and hydrogen-bonding networks .

Q. What structure-activity relationship (SAR) insights guide its optimization?

Q. How can contradictory efficacy data across disease models be addressed?

Discrepancies in glucose-lowering (NIDDM rats) vs. IRES inhibition (cancer cells) may arise from tissue-specific uptake or off-target effects. Mitigation strategies include:

- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS .

- Isotopic labeling : Track metabolite distribution using ¹⁴C-labeled analogs .

Q. What strategies improve synthetic yield and scalability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.